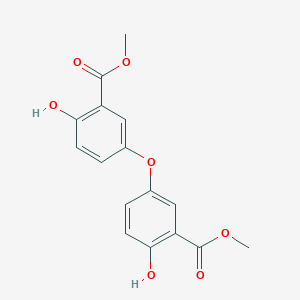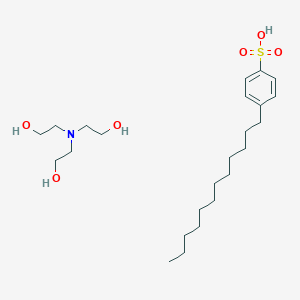
Triethanolamine p-dodecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine p-dodecylbenzenesulfonate (TPS) is a type of surfactant that is commonly used in scientific research. It is a water-soluble compound that is synthesized using a specific method. TPS has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Triethanolamine p-dodecylbenzenesulfonate is based on its surfactant properties. Triethanolamine p-dodecylbenzenesulfonate has both hydrophilic and hydrophobic regions, which allows it to interact with both water-soluble and water-insoluble molecules. Triethanolamine p-dodecylbenzenesulfonate is able to form micelles in aqueous solutions, which can solubilize hydrophobic molecules. This property makes Triethanolamine p-dodecylbenzenesulfonate an ideal surfactant for use in various scientific research applications.
Biochemische Und Physiologische Effekte
Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. Triethanolamine p-dodecylbenzenesulfonate has also been shown to have antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. In addition, Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it useful in the development of anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Triethanolamine p-dodecylbenzenesulfonate is its ability to solubilize hydrophobic molecules. This property makes it useful in a wide range of scientific research applications. Triethanolamine p-dodecylbenzenesulfonate is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are some limitations to the use of Triethanolamine p-dodecylbenzenesulfonate in laboratory experiments. It can be toxic to cells at high concentrations, and its surfactant properties can interfere with some experimental techniques.
Zukünftige Richtungen
There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research. One area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based drug delivery systems. Triethanolamine p-dodecylbenzenesulfonate has been shown to be an effective surfactant for the preparation of liposomes and other lipid-based drug delivery systems. Another area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based antimicrobial agents. Triethanolamine p-dodecylbenzenesulfonate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial and antifungal agents. Finally, there is interest in the development of Triethanolamine p-dodecylbenzenesulfonate-based anti-inflammatory drugs. Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, Triethanolamine p-dodecylbenzenesulfonate is a water-soluble surfactant that is commonly used in scientific research. It is synthesized using a specific method and has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals. Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects, and its surfactant properties make it useful in a wide range of laboratory experiments. There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research, including the development of new drug delivery systems, antimicrobial agents, and anti-inflammatory drugs.
Synthesemethoden
Triethanolamine p-dodecylbenzenesulfonate is synthesized using a specific method that involves the reaction between p-dodecylbenzenesulfonic acid and triethanolamine. The reaction is carried out in the presence of a solvent and a catalyst. The resulting product is a white crystalline powder that is water-soluble. The synthesis of Triethanolamine p-dodecylbenzenesulfonate is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Triethanolamine p-dodecylbenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a surfactant in various biochemical and biotechnological experiments. Triethanolamine p-dodecylbenzenesulfonate is used to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. It is also used in the preparation of liposomes and other lipid-based drug delivery systems.
Eigenschaften
CAS-Nummer |
3088-30-0 |
|---|---|
Produktname |
Triethanolamine p-dodecylbenzenesulfonate |
Molekularformel |
C24H45NO6S |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h13-16H,2-12H2,1H3,(H,19,20,21);8-10H,1-6H2 |
InChI-Schlüssel |
JHWLWOYSFJIYQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Andere CAS-Nummern |
27323-41-7 67924-05-4 3088-30-0 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant |
Synonyme |
4-Dodecyl-benzenesulfonic Acid compd. with 2,2’,2’’-Nitrilotris[ethanol]; _x000B_p-Dodecyl-benzenesulfonic acid compd. with 2,2’,2’’-Nitrilotriethanol; 2,2’,2’’-Nitrilotri-ethanol compd. with p-Dodecylbenzenesulfonic Scid; 2,2’,2’’-Nitrilotris-ethanol 4-Dod |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



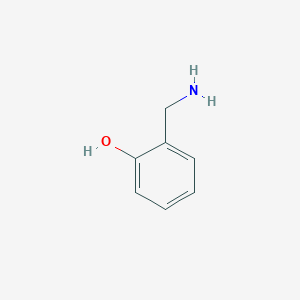
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
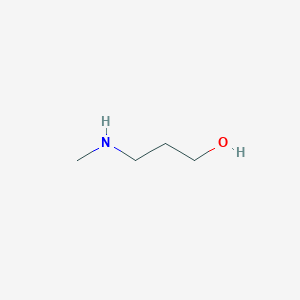
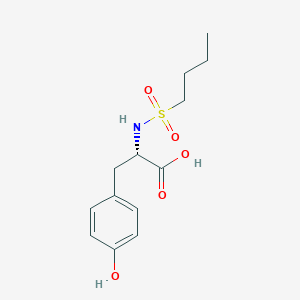
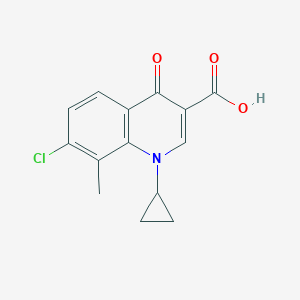
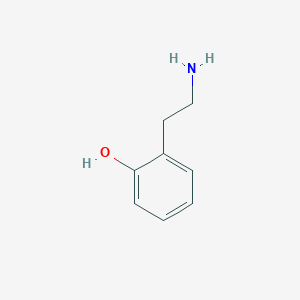
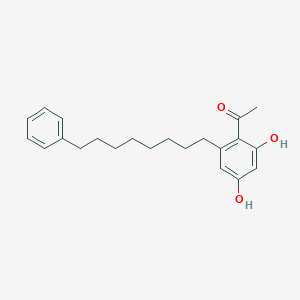
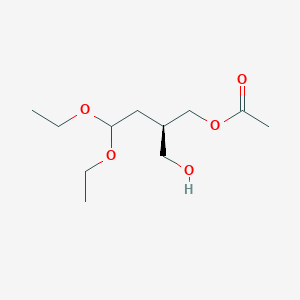
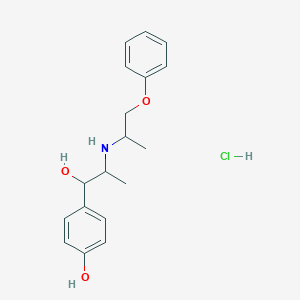



![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
